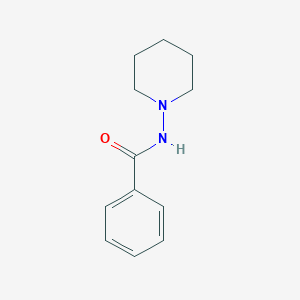
N-(piperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O It consists of a benzamide moiety attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(piperidin-1-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of b-piperidinoalanine as a starting material. This compound undergoes amidation reactions with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-piperidinyl)benzoic acid, while reduction could produce N-(1-piperidinyl)methylbenzamide.
Applications De Recherche Scientifique
Chemical Properties and Structure
N-(piperidin-1-yl)benzamide features a benzamide moiety with a piperidine ring, which contributes to its unique chemical properties. The molecular formula is C12H16N2O, and its structural configuration plays a crucial role in its biological activity.
Medicinal Chemistry
This compound is primarily explored for its therapeutic potential. Its applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent antitumor effects. For instance, one study reported an IC50 value of 0.25 μM against HepG2 liver cancer cells, suggesting strong cytotoxicity. Mechanistic studies revealed that it induces apoptosis through a p53/p21-dependent pathway.
- Antiviral Properties : The compound has shown promise as an antiviral agent, particularly against Hepatitis C virus (HCV). A series of derivatives demonstrated effective concentrations (EC50) in the low micromolar range (~2.57 μM), indicating potential for further development as antiviral agents.
- Neuropharmacology : Piperidine derivatives are known for their central nervous system effects. Studies suggest they may have anti-emetic, anti-psychotic, and anti-convulsant activities, making them candidates for treating neurological disorders.
Biological Applications
This compound is investigated for its interactions with biological macromolecules:
- Enzyme Inhibition : This compound is being studied as a potential enzyme inhibitor, which could lead to new therapeutic strategies against various diseases.
- Receptor Modulation : It has been evaluated as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs), showing selective inhibition and contributing to the understanding of receptor subtype involvement in pathophysiological states .
Case Study 1: Antitumor Efficacy
In preclinical studies, this compound derivatives were tested for their ability to induce apoptosis in cancer cells. Flow cytometry analysis indicated significant apoptosis induction in treated cells compared to controls, supporting its anticancer potential.
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral efficacy of related benzamide compounds against Ebola and Marburg viruses. Compounds from this class exhibited EC50 values below 10 μM in Vero cell assays, highlighting their potential as broad-spectrum antiviral agents .
Mécanisme D'action
The mechanism of action of N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) protein, which plays a crucial role in cellular response to hypoxia . This activation leads to the upregulation of downstream target genes, promoting apoptosis in tumor cells.
Comparaison Avec Des Composés Similaires
N-(piperidin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: This compound also contains a piperidine ring attached to a benzamide moiety but at a different position.
N-(2-piperidinyl)benzamide: Another structural isomer with the piperidine ring attached at the 2-position. It may have distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
5454-07-9 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
Clé InChI |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















